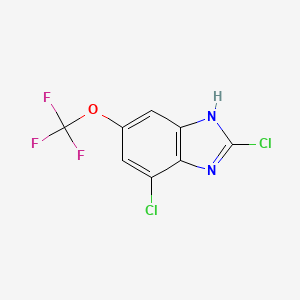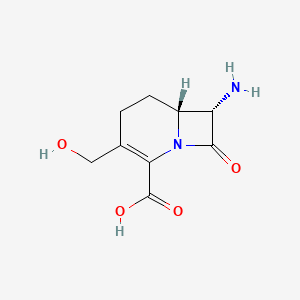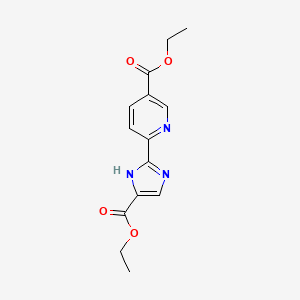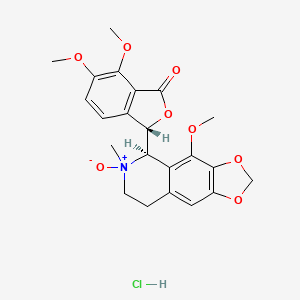![molecular formula C25H18NNaO6S B13432362 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dioxane . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure maximum efficiency and yield, with careful control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonic acid group can produce sulfonates.
Aplicaciones Científicas De Investigación
7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Employed in the study of protein structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, facilitating the formation of peptide bonds and the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets 7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Fmoc group and the sulfonic acid group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C25H18NNaO6S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
sodium;7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H19NO6S.Na/c27-24-13-17(33(29,30)31)12-15-11-16(9-10-18(15)24)26-25(28)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23;/h1-13,23,27H,14H2,(H,26,28)(H,29,30,31);/q;+1/p-1 |
Clave InChI |
UOJBGQMLFLDBSM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)

![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)



![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)







